molecular formula C26H20FN3O3S B2723299 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 872200-00-5

2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2723299
M. Wt: 473.52
InChI Key: WRVQCTATECHPDY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-d]pyrimidin-4-yl ring, a fluorophenyl group, a thio group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of several interconnected rings, including a chromeno[2,3-d]pyrimidin-4-yl ring. The presence of the fluorophenyl, thio, and methoxyphenyl groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thio group might be involved in redox reactions, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds like chromeno[2,3-d]pyrimidin derivatives involves multi-step reactions that lead to the creation of compounds with potential biological activities. For instance, the catalyst-free synthesis of 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives under ambient conditions showcases an efficient method to generate a new series of functionalized compounds (Brahmachari & Nayek, 2017). These methods emphasize mild reaction conditions, excellent yields, and the eco-friendliness of the synthesis process.

Potential in Medicinal Chemistry

Compounds with the chromeno[2,3-d]pyrimidin structure have shown a range of biological activities, indicating their potential in medicinal chemistry. The synthesis and characterization of new thiazolidinones containing coumarin moieties demonstrated significant antibacterial and antioxidant activities, suggesting the therapeutic potential of these compounds (Hamdi et al., 2012). Similarly, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicate the broad applicability of such compounds in addressing various health conditions (Abu‐Hashem et al., 2020).

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-32-20-12-10-19(11-13-20)28-23(31)15-34-26-21-14-17-4-2-3-5-22(17)33-25(21)29-24(30-26)16-6-8-18(27)9-7-16/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQCTATECHPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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